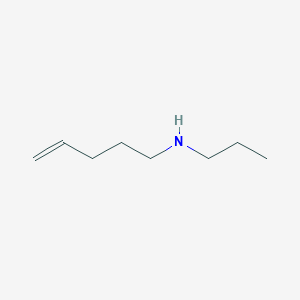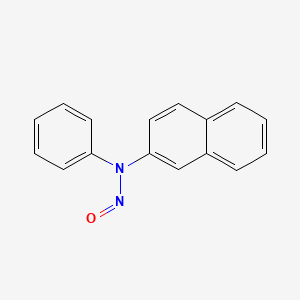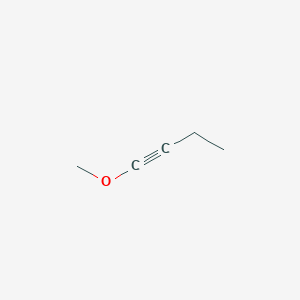
2-Phenoxyethyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl phenoxyacetate is an organic compound with the molecular formula C16H16O4. It is an ester formed from 2-phenoxyethanol and phenoxyacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl phenoxyacetate can be synthesized through the esterification reaction between 2-phenoxyethanol and phenoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl phenoxyacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-phenoxyethanol and phenoxyacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenolic and carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and phenoxyacetic acid.
Oxidation: Phenolic and carboxylic acid derivatives.
Substitution: Various substituted phenoxyethyl phenoxyacetate derivatives.
Scientific Research Applications
2-Phenoxyethyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition or modulation of their activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A glycol ether with similar chemical properties, used as a solvent and preservative.
Phenoxyacetic acid: A phenoxy compound used as a herbicide and plant growth regulator.
Ethyl phenoxyacetate: An ester with similar structural features, used in organic synthesis and as a fragrance ingredient.
Uniqueness
2-Phenoxyethyl phenoxyacetate is unique due to its dual phenoxy groups, which confer specific chemical and biological properties. Its ester linkage allows for hydrolysis under mild conditions, making it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
5421-29-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-phenoxyethyl 2-phenoxyacetate |
InChI |
InChI=1S/C16H16O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
NNGMJYKCCVEABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


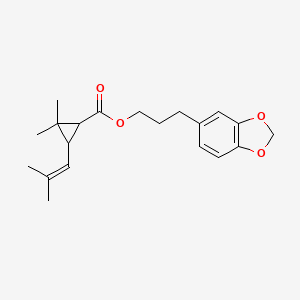
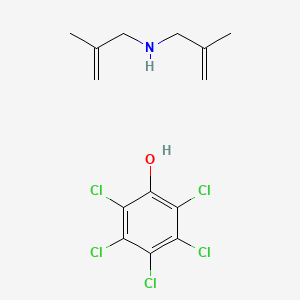

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
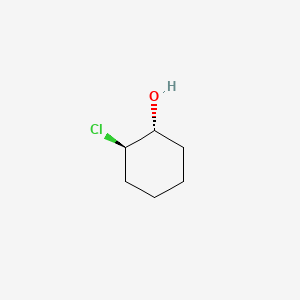
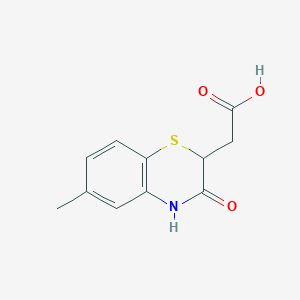

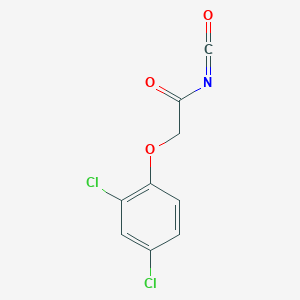
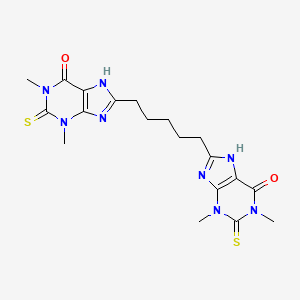
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
